Cas no 1190875-34-3 ((5-Methylthiazol-2-yl)boronic acid)

(5-Methylthiazol-2-yl)boronic acid is a heterocyclic boronic acid derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its thiazole ring structure, substituted with a methyl group at the 5-position, enhances stability and reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex biaryl and heteroaryl structures. The boronic acid moiety facilitates efficient coupling with aryl halides, enabling the synthesis of diverse thiazole-containing scaffolds. High purity grades ensure consistent performance in sensitive applications. Its compatibility with aqueous and organic reaction conditions further broadens its utility in synthetic chemistry. Proper handling under inert conditions is recommended to maintain stability.
(5-Methylthiazol-2-yl)boronic acid structure
1190875-34-3 structure
Product Name:(5-Methylthiazol-2-yl)boronic acid
CAS No:1190875-34-3
MF:C4H6BNO2S
MW:142.971939563751
CID:1037046
Update Time:2025-05-22

(5-Methylthiazol-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Methylthiazol-2-yl)boronic acid
    • 5-methylthiazol-2-ylboronic acid
    • Inchi: 1S/C4H6BNO2S/c1-3-2-6-4(9-3)5(7)8/h2,7-8H,1H3
    • InChI Key: ZPNYSZCITYZMMU-UHFFFAOYSA-N
    • SMILES: S1C(B(O)O)=NC=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1

(5-Methylthiazol-2-yl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M330493-100mg
(5-Methylthiazol-2-yl)boronic Acid
1190875-34-3
100mg
185.00 2021-07-28
TRC
M330493-250mg
(5-Methylthiazol-2-yl)boronic Acid
1190875-34-3
250mg
410.00 2021-07-28
TRC
M330493-500mg
(5-Methylthiazol-2-yl)boronic Acid
1190875-34-3
500mg
775.00 2021-07-28
TRC
M330493-1g
(5-Methylthiazol-2-yl)boronic Acid
1190875-34-3
1g
1470.00 2021-07-28
Enamine
EN300-4410154-0.1g
(5-methyl-1,3-thiazol-2-yl)boronic acid
1190875-34-3 95.0%
0.1g
$376.0 2025-03-15
Enamine
EN300-4410154-0.25g
(5-methyl-1,3-thiazol-2-yl)boronic acid
1190875-34-3 95.0%
0.25g
$393.0 2025-03-15
Enamine
EN300-4410154-0.5g
(5-methyl-1,3-thiazol-2-yl)boronic acid
1190875-34-3 95.0%
0.5g
$410.0 2025-03-15
Enamine
EN300-4410154-1.0g
(5-methyl-1,3-thiazol-2-yl)boronic acid
1190875-34-3 95.0%
1.0g
$428.0 2025-03-15
Enamine
EN300-4410154-2.5g
(5-methyl-1,3-thiazol-2-yl)boronic acid
1190875-34-3 95.0%
2.5g
$838.0 2025-03-15
Enamine
EN300-4410154-5.0g
(5-methyl-1,3-thiazol-2-yl)boronic acid
1190875-34-3 95.0%
5.0g
$1240.0 2025-03-15

Additional information on (5-Methylthiazol-2-yl)boronic acid

Introduction to (5-Methylthiazol-2-yl)boronic Acid

The compound (5-Methylthiazol-2-yl)boronic acid, also known by its CAS number 1190875-34-3, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique properties and potential applications in various scientific domains. The name itself highlights its structural components: the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, with a methyl group attached at the 5-position, and a boronic acid group at the 2-position. This combination makes it a versatile building block for further chemical modifications and functionalizations.

Recent advancements in chemical synthesis have enabled the efficient production of (5-Methylthiazol-2-yl)boronic acid. Researchers have explored various synthetic pathways, including Suzuki coupling reactions, which leverage the reactivity of boronic acids to form carbon-carbon bonds. These studies have demonstrated the feasibility of using this compound as a key intermediate in constructing complex molecular architectures. For instance, a 2023 study published in Journal of Organic Chemistry highlighted its role in synthesizing novel thiazole-based polymers with enhanced electronic properties.

The structural integrity of (5-Methylthiazol-2-yl)boronic acid is further supported by its spectroscopic data, which aligns with theoretical calculations. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its potential application in optoelectronic materials. Additionally, its thermal stability has been tested up to 150°C under inert conditions, making it suitable for high-temperature chemical processes.

In terms of applications, (5-Methylthiazol-2-yl)boronic acid has shown promise in drug discovery and material science. Its ability to participate in cross-coupling reactions has made it a valuable reagent in medicinal chemistry. A 2023 study in Nature Communications reported its use as a precursor for synthesizing bioactive compounds targeting specific protein kinases. Furthermore, its incorporation into polymer frameworks has led to materials with improved mechanical and electronic properties, opening avenues for use in flexible electronics.

The environmental impact of synthesizing and using (5-Methylthiazol-2-yl)boronic acid has also been a focus of recent research. Studies have shown that the compound exhibits low toxicity towards aquatic organisms under controlled conditions, which is crucial for its safe handling and disposal. However, ongoing investigations are aimed at optimizing synthesis routes to minimize waste and energy consumption.

In conclusion, (5-Methylthiazol-2-yl)boronic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with versatile reactivity and promising applications, positions it as a key molecule for future scientific endeavors. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.